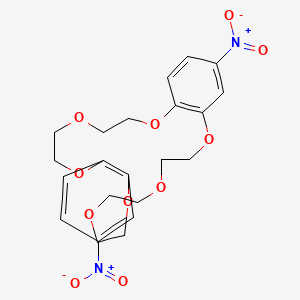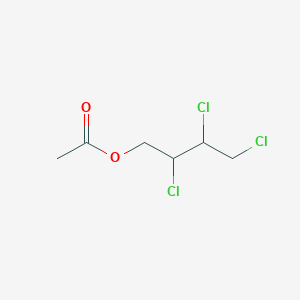
2,3,4-Trichlorobutyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trichlorobutyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound is characterized by the presence of three chlorine atoms attached to a butyl group, which is then esterified with acetic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichlorobutyl acetate typically involves the esterification of 2,3,4-trichlorobutanol with acetic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trichlorobutyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,3,4-trichlorobutanol and acetic acid in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to form 2,3,4-trichlorobutanol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,3,4-Trichlorobutanol and acetic acid.
Reduction: 2,3,4-Trichlorobutanol.
Substitution: Various substituted butyl acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,4-Trichlorobutyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other consumer products due to its ester functionality.
Mecanismo De Acción
The mechanism of action of 2,3,4-Trichlorobutyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in biological systems, releasing 2,3,4-trichlorobutanol and acetic acid. The trichlorobutanol can then interact with enzymes and proteins, potentially affecting their function and activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Trichlorobutanol: The alcohol precursor to 2,3,4-Trichlorobutyl acetate.
2,3,4-Trichlorobutyric acid: A related compound with a carboxylic acid group instead of an ester.
2,3,4-Trichlorobutyl chloride: A compound where the ester group is replaced with a chloride.
Uniqueness
This compound is unique due to its ester functionality, which imparts distinct chemical and physical properties compared to its alcohol, acid, and chloride counterparts. The presence of the ester group makes it more suitable for applications in fragrances and flavors, where a pleasant aroma is desired.
Propiedades
Número CAS |
35128-50-8 |
|---|---|
Fórmula molecular |
C6H9Cl3O2 |
Peso molecular |
219.5 g/mol |
Nombre IUPAC |
2,3,4-trichlorobutyl acetate |
InChI |
InChI=1S/C6H9Cl3O2/c1-4(10)11-3-6(9)5(8)2-7/h5-6H,2-3H2,1H3 |
Clave InChI |
YJZNPEOYUFNCNW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(C(CCl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)


![Benzyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967982.png)



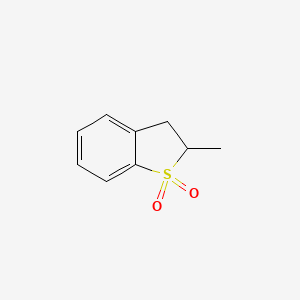
![3-cyclohexyl-4-[[2-(trifluoromethyl)benzylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968022.png)
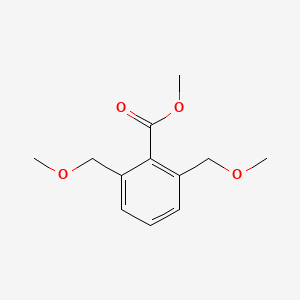
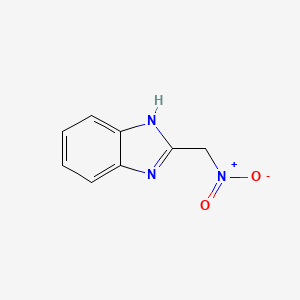
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968035.png)
